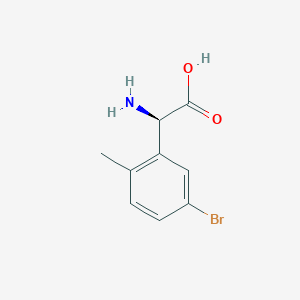
(R)-2-Amino-2-(5-bromo-2-methylphenyl)aceticacidhcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methylphenylacetic acid, undergoes bromination to introduce the bromine atom at the 5-position of the aromatic ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the alpha position relative to the carboxylic acid group.
Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino and carboxylic acid groups can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving amino acid metabolism. It serves as a model compound for understanding the behavior of similar amino acids in biological systems.
Medicine
In medicine, ®-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride is investigated for its potential therapeutic applications. It is studied for its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions influence the compound’s biological activity and its effects on metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the bromine and methyl substituents, making it less reactive in certain chemical reactions.
2-Amino-2-(4-bromo-2-methylphenyl)acetic acid: Similar structure but with the bromine atom at a different position, affecting its reactivity and biological activity.
2-Amino-2-(5-chloro-2-methylphenyl)acetic acid: Chlorine substituent instead of bromine, leading to different chemical and biological properties.
Uniqueness
®-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and biological activity. Its chiral nature further enhances its value in asymmetric synthesis and chiral resolution studies.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(5-bromo-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |
Clave InChI |
WNVIKLKMFHCDRK-MRVPVSSYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)Br)[C@H](C(=O)O)N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (R)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B15236659.png)
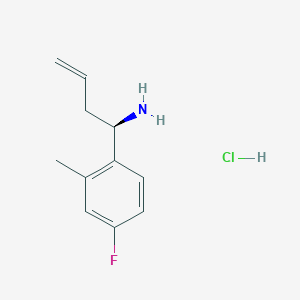
![(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236674.png)

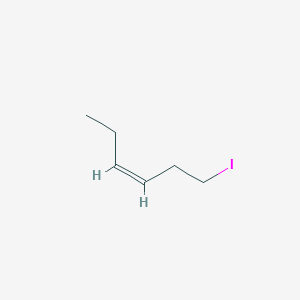

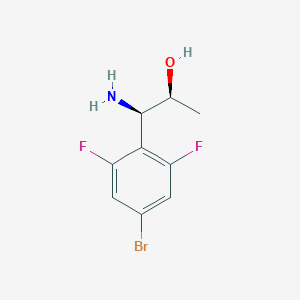

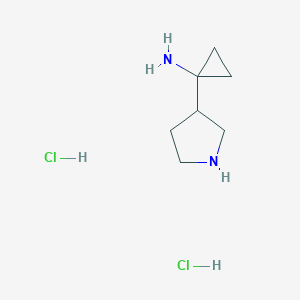

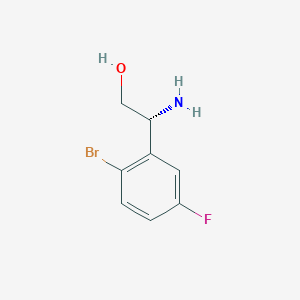
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)
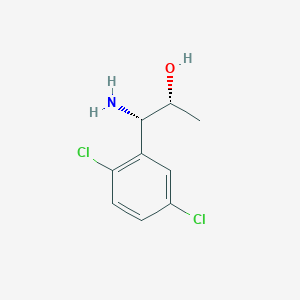
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid](/img/structure/B15236757.png)
